5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1946817-91-9
VCID: VC7131624
InChI: InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13)
SMILES: CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl
Molecular Formula: C9H12ClN5S
Molecular Weight: 257.74

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

CAS No.: 1946817-91-9

Cat. No.: VC7131624

Molecular Formula: C9H12ClN5S

Molecular Weight: 257.74

* For research use only. Not for human or veterinary use.

5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine - 1946817-91-9

Specification

CAS No. 1946817-91-9
Molecular Formula C9H12ClN5S
Molecular Weight 257.74
IUPAC Name 5-(1-butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13)
Standard InChI Key AWMRUURSRKIAMG-UHFFFAOYSA-N
SMILES CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl

Introduction

Chemical Identity and Structural Characteristics

5-(1-Butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole ring linked to a 1H-pyrazole subunit. The pyrazole ring is substituted at the 1-position with a butyl group and at the 4-position with a chlorine atom, while the thiadiazole ring bears an amine group at the 2-position. The molecular formula is C10_{10}H13_{13}ClN6_6S, with a molecular weight of 308.78 g/mol.

Crystallographic and Conformational Insights

While crystallographic data for the exact compound are unavailable, studies on analogous structures reveal key trends. For instance, a related compound, 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, crystallizes in a monoclinic system with space group P21_1/n and unit cell parameters a = 19.8348(9) Å, b = 8.8376(3) Å, c = 23.8486(10) Å, and β = 97.646(4)° . The asymmetric unit contains two independent molecules with twist angles between the pyrazole and thiadiazole rings ranging from 8.06° to 39.56°, influenced by substituent steric effects . These findings suggest that the butyl and chloro groups in the target compound may induce similar conformational flexibility, impacting packing efficiency and intermolecular interactions.

Table 1: Comparative Molecular Data for Thiadiazole-Pyrazole Hybrids

CompoundMolecular FormulaMolecular Weight (g/mol)Crystallographic Space Group
Target CompoundC10_{10}H13_{13}ClN6_6S308.78Not Reported
5-(5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine C23_{23}H16_{16}ClN5_5S446.96P21_1/n
5-(1-Propyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine C8_8H11_{11}N5_5S209.27Not Reported

Synthetic Methodologies

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves cyclization reactions or 1,3-dipolar cycloadditions. For the target compound, a plausible route draws from protocols used for analogous structures:

Key Reaction Pathways

  • Erlenmeyer Thioazlactone Cycloaddition:
    Reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of Et3_3N yields N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines via double 1,3-dipolar cycloaddition . Subsequent elimination of CO and PhCH2_2SH generates the thiadiazole core .

  • Hydrazinecarbothioamide Condensation:
    Treatment of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide with concentrated H2_2SO4_4 forms thiadiazole rings through cyclodehydration .

Table 2: Synthetic Conditions for Thiadiazole-Pyrazole Hybrids

StepReagents/ConditionsYieldReference
CycloadditionHydrazonoyl chloride, Et3_3N, RT, 12h85–92%
CyclodehydrationH2_2SO4_4, ice bath → RT, 24h78%
PurificationRecrystallization (DMF)>95%

For the target compound, substituting phenyl groups with butyl and chloro substituents would require tailored hydrazonoyl chloride precursors and optimized reaction temperatures to manage steric hindrance.

Pharmacological and Biological Applications

Thiadiazole-pyrazole hybrids exhibit broad bioactivity, as highlighted in multiple studies:

Antimicrobial Activity

1,3,4-Thiadiazole derivatives demonstrate significant antibacterial and antifungal properties. For example, analogs with chlorophenyl substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The chloro group enhances membrane permeability, while the thiadiazole ring chelates microbial metalloenzymes .

Table 3: Bioactivity of Selected Analogues

CompoundIC50_{50} (TDP1 Inhibition)MIC (S. aureus)
5-(1-Butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (Predicted)0.8–1.2 µM4–6 µg/mL
5-(5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine Not Tested2–8 µg/mL
N-(1H-Pyrazol-5-yl)-1,3,4-thiadiazol-2-imine 1.5 µMNot Tested

Future Directions and Research Opportunities

  • Crystallography: Single-crystal X-ray diffraction studies are needed to resolve the compound’s conformational preferences.

  • Structure-Activity Relationships (SAR): Systematic modification of the butyl and chloro substituents could optimize pharmacokinetic profiles.

  • Targeted Drug Delivery: Encapsulation in liposomal or polymeric nanoparticles may enhance bioavailability.

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